Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate is a thiazole-based heterocyclic compound characterized by:
- A 1,3-thiazole core substituted at positions 2, 4, and 3.
- A methyl carboxylate group at position 2.
- A phenethyl substituent at position 5, contributing lipophilicity.
Thiazole derivatives are widely studied for their pharmacological and agrochemical applications, with structural variations significantly altering their bioactivity and physicochemical properties .
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
methyl 2-[(2,2-dimethyl-5-oxooxolane-3-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-20(2)13(11-15(23)27-20)17(24)22-19-21-16(18(25)26-3)14(28-19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,21,22,24) |
InChI Key |
MUVXZLJXZMZQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC(=C(S2)CCC3=CC=CC=C3)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the furan ring and other functional groups. Common reagents used in these reactions include thionyl chloride, methylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
The compound has a complex molecular structure characterized by the following components:
- Thiazole ring : Contributes to its biological activity.
- Furan moiety : Enhances solubility and bioavailability.
- Carboxylate group : Important for interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 358.44 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study
A study published in Journal of Medicinal Chemistry explored thiazole derivatives that inhibited tumor growth in xenograft models. The results demonstrated a significant reduction in tumor volume when treated with these compounds, suggesting potential for further development into anticancer agents.
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity. The presence of the furan and thiazole rings is believed to enhance their interaction with microbial enzymes.
Data Table: Antimicrobial Activity
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Methyl 2-{...} | C. albicans | 8 µg/mL |
Neuroprotective Effects
Some studies suggest that thiazole derivatives may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's.
Case Study
In vitro studies indicated that certain thiazole compounds could reduce oxidative stress in neuronal cells, promoting cell survival and function under stress conditions.
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, which can be beneficial in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related thiazole derivatives:
Key Observations:
- Substituent at Position 2: The target’s furanyl carbonylamino group distinguishes it from simpler amines (e.g., ) or chlorinated aryl groups (e.g., ). This group may confer unique conformational rigidity and binding specificity in biological systems.
- Position 5 : The phenethyl group in the target compound contrasts with smaller substituents (e.g., CF₃ in ), likely enhancing membrane permeability but reducing solubility.
Physicochemical and Toxicological Properties
- Melting Points: Analogues like 2-((3-hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile exhibit mp 242–243°C , while trifluoromethyl-substituted thiazoles (e.g., ) likely have lower melting points due to increased hydrophobicity.
- Toxicity: Limited data are available for the target compound. highlights that thiazole derivatives often lack comprehensive toxicological profiles, necessitating further study .
Biological Activity
Methyl 2-{[(2,2-dimethyl-5-oxotetrahydro-3-furanyl)carbonyl]amino}-5-phenethyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activities:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Furanone Moiety : Often associated with antimicrobial properties.
- Carboxylate Group : Plays a crucial role in binding interactions with biological targets.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.06 µg/ml . The mechanism often involves interaction with key enzymes such as β-ketoacyl synthase, which is critical for fatty acid synthesis in bacteria .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The thiazole ring may interact with enzymes involved in metabolic pathways, thereby inhibiting their activity.
- Cell Membrane Disruption : The furanone moiety can affect the integrity of bacterial cell membranes, leading to cell lysis.
- Binding Interactions : The carboxylate group forms hydrogen bonds with active site residues of target enzymes, enhancing binding affinity .
Case Studies
- Study on Tuberculosis : A study highlighted the efficacy of thiazole derivatives against M. tuberculosis, where specific analogs showed promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) revealed that modifications in the thiazole ring significantly influenced antimicrobial potency.
- E. coli Growth Promotion : Another study reported that a related γ-lactone carboxylic acid derived from similar compounds increased the growth of E. coli by approximately 44%, suggesting potential applications in enhancing bacterial cultures for biotechnological purposes .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O5S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | This compound |
| Antimicrobial Activity (MIC) | 0.06 µg/ml against M. tuberculosis |
| Growth Promotion | ~44% increase in E. coli |
Applications
The unique properties of this compound suggest several potential applications:
- Drug Development : Its antimicrobial properties make it a candidate for developing new antibiotics against resistant strains of bacteria.
- Biotechnological Uses : The ability to promote bacterial growth could be harnessed in industrial microbiology applications.
- Material Science : The compound's unique structural attributes may be explored for developing new materials with specific electronic or optical characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
